![molecular formula C11H13NO4 B1319583 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid CAS No. 91134-09-7](/img/structure/B1319583.png)
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid
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Overview
Description
“2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid” is an organic compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid” were not found, similar compounds are often synthesized using Suzuki–Miyaura cross-coupling . This method involves the use of organoboron reagents and palladium catalysts .
Molecular Structure Analysis
The molecular structure of “2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid” consists of an ethoxycarbonyl group (COOC2H5) and an amino group (NH2) attached to a phenyl ring, which is further connected to an acetic acid group (CH2COOH) .
Physical And Chemical Properties Analysis
“2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid” is a solid at room temperature . It has a boiling point of approximately 360.4°C at 760 mmHg and a melting point of 101°C .
Scientific Research Applications
Angiotensin-Converting Enzyme (ACE) Inhibitors
- ACE Inhibition : Compounds similar to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, such as perhydro-1,4-thiazepin-5-one derivatives, have shown potent in vitro ACE inhibitory activity. These compounds have a significant impact on blood pressure regulation, as evidenced by their ability to suppress the pressor response to angiotensin I when administered orally (Yanagisawa et al., 1987).
Synthesis and Structural Analysis
- Novel Synthesis Methods : Innovative methods have been developed for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, showcasing the versatility of compounds structurally related to 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid. These methods include dehydration and nucleophilic reaction steps, with potential applications in pharmaceuticals (Hirai & Sugimoto, 1977).
- Structural Investigation : Detailed X-ray crystallography and spectroscopic studies have been conducted on derivatives of this compound, helping to understand their molecular configuration and potential interactions in biological systems (Venkatesan et al., 2016).
Potential Pharmacological Applications
- Antibacterial Agents : A series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines, which share a structural similarity with 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid, have been synthesized and found to exhibit profound antimicrobial activity (Sharma et al., 2009).
- Anti-inflammatory Agents : Related compounds have been evaluated for their anti-inflammatory properties, demonstrating the potential of this class of compounds in treating inflammation-related conditions (Hirai & Sugimoto, 1977).
Safety and Hazards
properties
IUPAC Name |
2-[4-(ethoxycarbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-8(4-6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGETWUPQPASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602725 |
Source
|
Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
CAS RN |
91134-09-7 |
Source
|
Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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